![molecular formula C8H13NOS B1291097 3-Amino-2-(2-thienylmethyl)-1-propanol CAS No. 1017371-11-7](/img/structure/B1291097.png)
3-Amino-2-(2-thienylmethyl)-1-propanol
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-Amino-2-(2-thienylmethyl)-1-propanol” has been discussed in the literature. For instance, the synthesis of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms, has been extensively studied . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Scientific Research Applications
Synthesis of Quinazolinone and Quinazoline Derivatives
3-Amino-2-(2-thienylmethyl)-1-propanol: is a valuable precursor in the synthesis of quinazolinone and quinazoline derivatives. These compounds are significant due to their wide range of biopharmaceutical activities, including antibacterial , anti-inflammatory , analgesic , and anticancer properties . The versatility of this compound allows for the creation of diverse molecules with pharmacological importance.
Antimicrobial Agent Development
The compound’s structure is conducive to the development of novel antibiotics, particularly in the face of increasing drug-resistant bacterial strains. Its application in creating new antimicrobial agents is crucial in addressing the need for effective treatments against resistant bacteria .
Cancer Research
In cancer research, derivatives of 3-Amino-2-(2-thienylmethyl)-1-propanol have been used to develop drugs like erlotinib and gefitinib , which are utilized in treating lung and pancreatic cancers. This showcases the compound’s role in the synthesis of therapeutic agents targeting specific cancer types .
Neurological Disorder Treatments
The compound’s derivatives are also explored for their potential in treating neurological disorders. For instance, they have been studied for anti-Parkinsonism effects, offering a pathway to novel treatments for such conditions .
Anti-inflammatory and Analgesic Applications
Due to its anti-inflammatory and analgesic properties, 3-Amino-2-(2-thienylmethyl)-1-propanol can be used to synthesize compounds that alleviate pain and reduce inflammation, contributing to the treatment of various chronic diseases .
Anticonvulsant Properties
Research has indicated that derivatives of this compound exhibit anticonvulsant activities, which can be beneficial in the development of treatments for seizure disorders .
Antiviral and Antitubercular Activities
The compound’s framework is suitable for creating antiviral and antitubercular agents, expanding the arsenal against viral infections and tuberculosis .
Asymmetric Synthesis Catalyst
Lastly, 3-Amino-2-(2-thienylmethyl)-1-propanol can be employed as a catalyst in asymmetric synthesis, particularly in reactions like Mannich, Strecker, and hydrosilylation of imines. This application is pivotal in the field of chiral chemistry, where the creation of enantiomerically pure substances is essential .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that 3-Amino-2-(2-thienylmethyl)-1-propanol might interact with its targets in a similar manner.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions, it might contribute to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biology .
properties
IUPAC Name |
2-(aminomethyl)-3-thiophen-2-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPMMCUNQQDJFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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